4-Methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine belongs to the class of thiopyrano[4,3-d]pyrimidine derivatives. These compounds are characterized by a pyrimidine ring fused to a thiopyran ring. While specific research on 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine is limited, its structural analogs have shown promising activity as potential inhibitors of PI3K/mTOR [] and uracil phosphoribosyltransferase (UPRTase) [, ]. This suggests that 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine may hold potential for investigation as a tool compound in various biological studies.
The compound can be sourced from various chemical databases and literature, including PubChem and scientific journals focusing on organic synthesis and medicinal chemistry. Its classification as a thiopyranopyrimidine highlights its significance in the development of pharmaceutical agents, particularly those targeting specific biological pathways.
The synthesis of 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine involves several methods that utilize various starting materials and reaction conditions.
The molecular structure of 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine can be described as follows:
4-Methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine participates in various chemical reactions that are crucial for its functionalization and application in medicinal chemistry.
These reactions are often influenced by factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine is primarily studied in the context of its potential therapeutic applications.
Research indicates that this compound may exhibit activity against specific targets within cellular pathways:
Studies have reported IC₅₀ values ranging from low micromolar concentrations, indicating significant potency against targeted pathways.
The physical and chemical properties of 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine are essential for understanding its behavior in various environments.
The applications of 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine span several fields:
The construction of the thiopyrano[4,3-d]pyrimidine core relies heavily on strategic cyclocondensation approaches. A prominent five-step synthesis begins with methyl dimethyl 3,3'-thiodipropionate undergoing thiopyran ring formation via acid-catalyzed cyclization. Subsequent chlorination with POCl₃ yields the key 2,4-dichlorothiopyrano[4,3-d]pyrimidine intermediate, enabling nucleophilic substitutions. This intermediate reacts with morpholine to install the C-4 morpholino group—a critical pharmacophore enhancing kinase affinity. Final Suzuki coupling with 5-bromopyridin-2-amine introduces the C-2 aminopyridine moiety, achieving the target compound in 18.6% overall yield [1]. Alternative routes employ [4+2] cyclizations between functionalized thiophenes and pyrimidine precursors. For example, methyl 3-aminothiophene-2-carboxylate undergoes condensation with urea at 190°C, forming thieno[3,2-d]pyrimidine scaffolds that can be elaborated to thiopyrano analogues [9].
Table 1: Representative Cyclocondensation Routes to Thiopyrano[4,3-d]pyrimidine Cores
Strategy | Starting Materials | Key Conditions | Intermediate | Overall Yield |
---|---|---|---|---|
[3+3] | Methyl dimethyl 3,3'-thiodipropionate | Cyclization, POCl₃ chlorination | 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | 18.6% [1] |
[4+2] | Methyl 3-aminothiophene-2-carboxylate + urea | 190°C, mechanical stirring | Thieno[3,2-d]pyrimidine-2,4-diol | 60–75% [9] |
Regioselective modification of thiopyrano[4,3-d]pyrimidines is essential for optimizing biological activity. The C-4 position is preferentially functionalized via nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring. Morpholine remains the most common C-4 substituent, as its conformational flexibility and hydrogen-bonding capacity enhance interactions with kinase ATP pockets [5] [8]. Systematic studies reveal that replacing morpholine with aryl groups (e.g., 2-aminopyrimidin-5-yl or 1H-indazol-5-yl) modulates solubility and target selectivity. For instance, 2-(1H-indazol-5-yl)-4-morpholinothieno[3,2-d]pyrimidine derivatives exhibit improved PI3Kα inhibition due to π-stacking interactions in the hydrophobic region II of the kinase [9].
At the C-6 position, electrophilic aromatic substitution (SEAr) or palladium-catalyzed cross-coupling dominates. Chlorination at C-6 using POCl₃/DMF yields versatile intermediates for Suzuki couplings or amide formations. Electron-withdrawing groups (e.g., Cl, F, CF₃) at the C-4 aryl moiety boost cytotoxicity, while electron-donating groups (e.g., OCH₃, CH₃) diminish it. Notably, meta-substituted aryl groups at C-6 enhance activity compared to para-substituted analogues, as evidenced by IC₅₀ values against A549 cells:
Late-stage diversification leverages the reactivity of halogenated intermediates. Suzuki-Miyaura cross-coupling of 5-bromo- or 5-chlorothiopyrano[4,3-d]pyrimidines with boronic acids installs aryl/heteroaryl groups at C-5. Optimized conditions use Pd(PPh₃)₄/Na₂CO₃ in dioxane/water at 80–90°C, achieving yields >75% [1] [5]. This approach constructs biaryl systems like 5-(pyridin-2-yl)thiopyrano[4,3-d]pyrimidines, crucial for targeting solvent-exposed kinase regions.
Amide bond formation at C-6 carboxylic acids is equally significant. Carboxylic acid intermediates, generated through hydrolysis of methyl esters, react with aryl amines via in situ acid chloride formation (SOCl₂) or coupling reagents (HATU/DIPEA). Derivatives like N-(3-fluorophenyl)-4-morpholinothiopyrano[4,3-d]pyrimidine-6-carboxamide show enhanced PI3Kα inhibition (IC₅₀: 8.37 µM) due to hydrogen bonding with Lys802 in the PI3Kα binding site [8] [9].
Table 2: Impact of Late-Stage Modifications on Biological Activity
Modification Type | Reagent/ Conditions | Representative Compound | Key Biological Outcome |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 85°C | 5-(4-Morpholinophenyl)-derivative | IC₅₀: 6.02 µM (A549 cells) [5] |
Amide Formation | R-NH₂, SOCl₂, DIPEA, DCM, 0°C to rt | N-(4-Ethylphenyl)carboxamide | IC₅₀: 8.37 µM (PC-3 cells) [8] |
The oxidation state of the thiopyran sulfur profoundly influences molecular geometry, electronic distribution, and target binding. Sulfoxides and sulfones are synthesized by treating sulfide precursors with m-CPBA at controlled stoichiometry:
Sulfoxidation introduces chirality and enhances water solubility but typically reduces cytotoxicity. For example, sulfone derivatives exhibit 3–5-fold lower potency against PC-3 and MCF-7 cells compared to their sulfide counterparts, likely due to altered cavity penetration in kinases like PI3Kα. Molecular modeling confirms that sulfoxides disrupt optimal hydrophobic contacts with residues in the ATP-binding cleft [5] [8]. Conversely, the sulfide form maintains planarity and lipophilicity, favoring interactions with hydrophobic pockets. In PI3Kα inhibition assays, the sulfide-based compound 12h (IC₅₀: 7.39 µM) outperforms its sulfoxide derivative (IC₅₀: >20 µM) [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1